molecular formula C18H20N6O2 B2612148 (4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine CAS No. 946243-07-8

(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine

Cat. No.: B2612148
CAS No.: 946243-07-8
M. Wt: 352.398
InChI Key: JTBSEMAMTIBPFR-UHFFFAOYSA-N
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Description

This compound features a pteridin-4-yl core substituted with a 4-methoxyphenyl group at position 4 and a 2-[(oxolan-2-ylmethyl)amino] moiety at position 2. The 4-methoxyphenyl group is a common pharmacophore in bioactive molecules, enhancing lipophilicity and membrane permeability, while the oxolan-2-ylmethyl (tetrahydrofuran-derived) substituent may improve solubility compared to purely aromatic systems .

Properties

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c1-25-13-6-4-12(5-7-13)22-17-15-16(20-9-8-19-15)23-18(24-17)21-11-14-3-2-10-26-14/h4-9,14H,2-3,10-11H2,1H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBSEMAMTIBPFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine involves multiple steps, typically starting with the preparation of the pteridine core. The synthetic route may include:

    Formation of the Pteridine Core: This can be achieved through the condensation of appropriate diamines with formic acid or its derivatives.

    Substitution Reactions: Introduction of the methoxyphenyl group and the oxolan-2-ylmethylamino group through nucleophilic substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial production methods would likely involve optimization of these steps to increase yield and reduce costs, potentially using continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

(4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound may be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Substituents Key Features
Target Compound Pteridine 4-(4-Methoxyphenyl); 2-(Oxolan-2-ylmethyl)amino Planar structure with potential π-π stacking; polar oxolan enhances solubility
4-(4-Methoxyphenyl)pyrimidin-2-amine Pyrimidine 4-(4-Methoxyphenyl); 2-Amino Smaller ring size; reduced π-system may limit binding to flat enzyme pockets
Despropionyl 4-Methoxyfentanyl Piperidine N-(4-Methoxyphenyl); 1-(2-Phenylethyl) Flexible aliphatic core; opioid receptor affinity due to phenylethyl group
Bis(4-methoxyphenyl)amine Benzene Dual 4-methoxyphenyl groups Symmetric structure; electronic effects enhance conjugation

Substituent Analysis

  • 4-Methoxyphenyl Group : Present in the target compound, Despropionyl 4-Methoxyfentanyl , and bis(4-methoxyphenyl)amine . This group modulates electron density and enhances lipophilicity, critical for receptor binding.
  • Oxolan-2-ylmethyl Amino Group: Found in the target compound and 2-(4-Methylphenyl)ethylamine . The oxolan ring introduces stereochemical complexity and improves aqueous solubility compared to alkyl chains.

Physicochemical Properties

Property Target Compound 4-(4-Methoxyphenyl)pyrimidin-2-amine Despropionyl 4-Methoxyfentanyl
Molecular Weight ~350–370 g/mol (estimated) 227.25 g/mol 310.44 g/mol
LogP (Predicted) ~2.5–3.5 ~1.8 ~3.2
Solubility Moderate (oxolan enhances) Low (pyrimidine core) Low (piperidine)
Melting Point Not reported 180–185°C Not reported

Biological Activity

The compound (4-Methoxyphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine is a complex organic molecule with significant potential in various scientific fields, particularly in medicinal chemistry and biological research. Its unique structure combines a pteridine moiety with an oxolane ring and a phenylamine group, which may contribute to its biological activities.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

C16H18N4O\text{C}_{16}\text{H}_{18}\text{N}_{4}\text{O}

This molecular composition suggests potential interactions with biological targets due to the presence of multiple functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may modulate enzyme activity, potentially influencing metabolic pathways relevant to disease processes. However, detailed mechanistic studies are required to fully elucidate these interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity :
    • In vitro studies have shown that derivatives of pteridine compounds, similar in structure to this compound, demonstrate significant antiproliferative effects against multiple human tumor cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer properties .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential to inhibit specific enzymes involved in cancer progression and other diseases. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes.
  • Antimicrobial Activity :
    • Preliminary tests suggest that related compounds exhibit antibacterial properties against both gram-positive and gram-negative bacteria, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds:

  • Antiproliferative Studies : A series of pteridine derivatives were tested for their anticancer activities against various tumor cell lines. Compounds with similar pteridine structures exhibited high antiproliferative activity, with some showing specificity towards certain cancer types .
CompoundIC50 Value (μM)Cancer Cell Line
1a0.5HT-29
1b1.0HCT116
1c0.15EA.hy926
  • Enzyme Interaction Studies : Research has indicated that compounds similar to this compound can effectively inhibit enzymes critical for tumor metabolism, suggesting a mechanism for their anticancer effects.

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